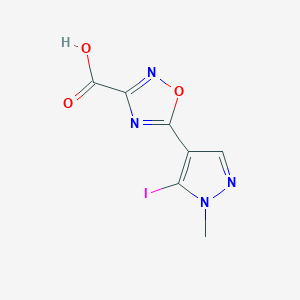

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 5-iodo-1-methylpyrazole moiety and at position 3 with a carboxylic acid group.

Properties

Molecular Formula |

C7H5IN4O3 |

|---|---|

Molecular Weight |

320.04 g/mol |

IUPAC Name |

5-(5-iodo-1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H5IN4O3/c1-12-4(8)3(2-9-12)6-10-5(7(13)14)11-15-6/h2H,1H3,(H,13,14) |

InChI Key |

UJMVMAHOYLWVSV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC(=NO2)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Intermediate

The process begins with the condensation of methyl ethyl ketone and diethyl oxalate under ice-bath conditions in a mixed solvent system of toluene and sodium ethylate. This step yields ethyl 2,4-dioxohexanoate as an intermediate.

Subsequently, this intermediate is reacted with hydrazine hydrate in ethanol to form 3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester.

Methylation of the pyrazole nitrogen is achieved by reacting the ester intermediate with dimethyl sulfate in chloroform, yielding 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.

The ester is then hydrolyzed under alkaline conditions to produce the corresponding carboxylic acid intermediate (intermediate 6 in the referenced patent).

Formation of the 1,2,4-Oxadiazole Ring

The carboxylic acid intermediate is further transformed by reaction with thionyl chloride and triethylamine in toluene to form an acid chloride intermediate.

This intermediate undergoes cyclization and condensation reactions with other reactants (such as substituted anilines) in tetrahydrofuran to form the 5-(pyrazol-5-yl)-1,2,4-oxadiazole substituted compounds.

The final hydrolysis step under basic conditions yields the target 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid.

Late-Stage Functionalization via One-Pot Synthesis

A modern approach involves a one-pot synthesis-arylation strategy using carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides under copper catalysis.

This method allows for streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles, including derivatives similar to the target compound, by combining synthesis and arylation in a single reaction vessel.

The reaction tolerates various functional groups and substituents, including heteroaryl iodides like the 5-iodo substituent on the pyrazole ring.

The one-pot protocol typically involves heating the carboxylic acid with NIITP in 1,4-dioxane at 80 °C for 3 hours, followed by addition of aryl iodide, copper(I) iodide, ligand (e.g., 1,10-phenanthroline), and base (cesium carbonate), then heating at 120 °C for 17 hours.

This strategy offers a more efficient and potentially higher-yielding route to the target oxadiazole carboxylic acid.

| Step | Reaction Type | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | Methyl ethyl ketone + diethyl oxalate, NaOEt, toluene, ice bath | Ethyl 2,4-dioxohexanoate | Controlled low temperature |

| 2 | Cyclization | Ethyl 2,4-dioxohexanoate + hydrazine hydrate, ethanol | 3-Ethyl-1H-pyrazole-5-carboxylic acid ethyl ester | Pyrazole ring formation |

| 3 | Methylation | Pyrazole ester + dimethyl sulfate, chloroform | 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | N-methylation of pyrazole nitrogen |

| 4 | Hydrolysis | Ester + base (alkaline conditions) | Corresponding carboxylic acid intermediate | Prepares for oxadiazole formation |

| 5 | Cyclization/Condensation | Acid intermediate + thionyl chloride + triethylamine, toluene; then + substituted aniline, THF | 5-(Pyrazol-5-yl)-1,2,4-oxadiazole substituted benzamides | Oxadiazole ring closure |

| 6 | Hydrolysis | Basic conditions | Target this compound | Final product |

| 7 | One-pot synthesis-arylation | Carboxylic acid + NIITP + aryl iodide + CuI + ligand + base, 1,4-dioxane, heat | 2,5-Disubstituted 1,3,4-oxadiazoles including target compound | Efficient, streamlined approach |

The stepwise method from the patent CN115260175A demonstrates a reliable and straightforward synthetic route with confirmed structures by NMR spectroscopy and biological activity assays, indicating the synthetic intermediates and final products are well-characterized.

The one-pot synthesis-arylation strategy reported in 2022 provides a versatile and efficient alternative for synthesizing 1,3,4-oxadiazoles with diverse substitutions, including halogenated pyrazole derivatives. This method reduces the number of purification steps and improves overall synthetic efficiency.

The presence of the iodine atom on the pyrazole ring is crucial for subsequent functionalization and biological activity, and its introduction is typically achieved via halogenation reactions or by using iodinated starting materials.

Hydrolysis steps under alkaline conditions are critical for converting esters to the corresponding carboxylic acids, which are necessary for the formation of the oxadiazole ring and final compound isolation.

The preparation of this compound involves a combination of classical organic synthesis techniques such as condensation, cyclization, methylation, halogenation, and hydrolysis. The traditional stepwise synthesis, as detailed in patent literature, provides a robust route with well-characterized intermediates. Meanwhile, modern one-pot synthesis-arylation strategies offer efficient alternatives for accessing this compound and its analogs with potential for scale-up and late-stage functionalization. The choice of method depends on the available starting materials, desired scale, and functional group tolerance requirements.

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents into the pyrazole ring.

Scientific Research Applications

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of 1,2,4-Oxadiazole Derivatives

Compound 1 : 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

- Structure : 1,3,4-oxadiazole substituted with indole and chlorophenyl groups.

- Key Differences :

- Oxadiazole isomer (1,3,4 vs. 1,2,4 in the target compound).

- Indole and chlorophenyl substituents vs. iodopyrazole and carboxylic acid.

- Electronic Profile : The indole’s electron-rich aromatic system contrasts with the iodopyrazole’s halogenated, electron-deficient character.

Compound 2 : 5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure: 1,2,4-oxadiazole with a pyrrole carboxamido-phenylamino substituent.

- Key Differences: Dichloropyrrole and phenylamino groups vs. iodopyrazole.

- Activity: IC50 of 1.2 µM against E.

- Physicochemical Properties : The dichloropyrrole group increases hydrophobicity compared to the iodopyrazole’s polarizable iodine atom.

Compound 3 : 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

- Structure : 1,2,4-oxadiazole with chloropyrazole and chlorophenyl substituents.

- Key Differences :

- Chlorine substituents instead of iodine; lacks a carboxylic acid group.

- Molecular Weight : 371.221 g/mol (vs. ~350–360 g/mol estimated for the target compound).

- Reactivity : Chlorine’s lower atomic radius and electronegativity may reduce steric hindrance compared to iodine .

Physicochemical and Electronic Properties

- Iodine vs. Chlorine: Smaller (0.99 Å) and more electronegative, favoring electronic interactions over steric ones.

- Carboxylic Acid Group : Present in the target compound and Compound 2, this group enhances solubility and enables hydrogen bonding with biological targets, a feature absent in Compound 3.

Biological Activity

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1881809-25-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.04 g/mol. The presence of the oxadiazole ring and the iodo-substituted pyrazole moiety are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The following sections detail specific findings regarding its biological activity.

Antiproliferative Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines:

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting key enzymes involved in DNA replication.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways in cancer cells .

- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts with topoisomerase I, suggesting that it may inhibit this enzyme's activity, leading to cell cycle arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Modifications in the oxadiazole and pyrazole moieties can significantly influence its potency:

- Iodine Substitution : The presence of the iodine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Carboxylic Acid Group : The carboxylic acid moiety is essential for maintaining solubility and facilitating interaction with target proteins .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study showed that treatment with the compound resulted in a significant increase in apoptotic cells compared to untreated controls. Western blot analysis confirmed increased levels of cleaved caspase-3 and p53 expression .

- Topoisomerase I Inhibition : In vitro assays demonstrated that the compound effectively inhibited topoisomerase I activity in HCT116 cells, leading to reduced cell proliferation and increased DNA damage markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.